molecular formula C10H14O2 B3056330 4-(Butan-2-yloxy)phenol CAS No. 70476-61-8

4-(Butan-2-yloxy)phenol

Cat. No.: B3056330
CAS No.: 70476-61-8
M. Wt: 166.22 g/mol
InChI Key: ODJNFFWBHMBEMA-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)phenol, also known as 4-sec-butoxyphenol, is an organic compound with the molecular formula C10H14O2. It is a phenolic compound where a butan-2-yloxy group is attached to the para position of the phenol ring. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Butan-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butan-2-yloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butan-2-yloxy)phenol is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

4-butan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJNFFWBHMBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551821
Record name 4-[(Butan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70476-61-8
Record name 4-[(Butan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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